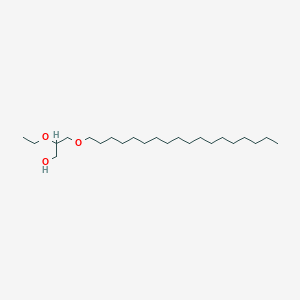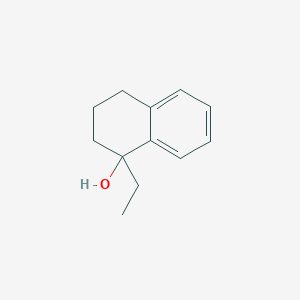
1-Ethyltetralin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyltetralin-1-ol is an organic compound belonging to the class of alcohols It is characterized by a tetralin ring structure with an ethyl group and a hydroxyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyltetralin-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-ethyltetralin-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-ethyltetralin-1-one. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyltetralin-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form 1-ethyltetralin using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: 1-Ethyltetralin-1-one.
Reduction: 1-Ethyltetralin.
Substitution: Various substituted tetralin derivatives.
Scientific Research Applications
1-Ethyltetralin-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyltetralin-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, its hydrophobic tetralin ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
1-Methyltetralin-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a propyl group.
1-Butyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a butyl group.
Uniqueness: 1-Ethyltetralin-1-ol is unique due to its specific ethyl substitution, which influences its chemical reactivity and physical properties. This makes it distinct from its methyl, propyl, and butyl analogs, providing different applications and reactivity profiles .
Properties
CAS No. |
155048-03-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-12(13)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,13H,2,5,7,9H2,1H3 |
InChI Key |
VYHILIYITIZZDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


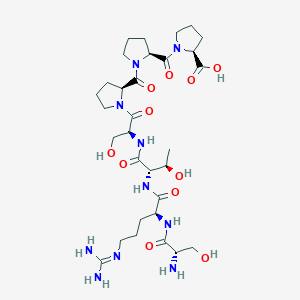
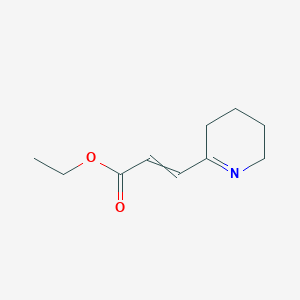
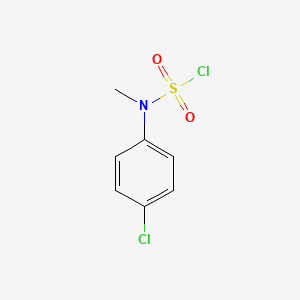
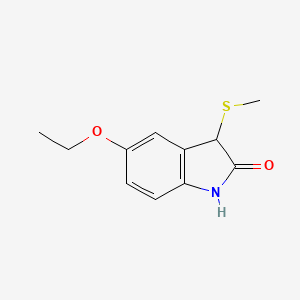
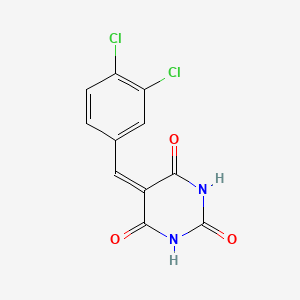
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
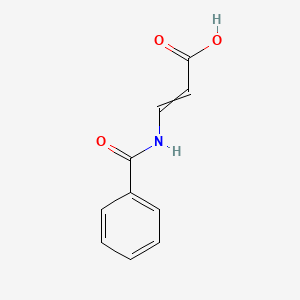
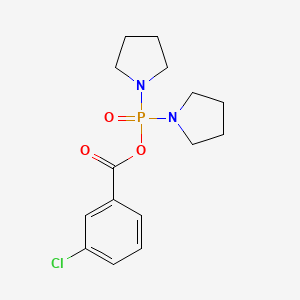
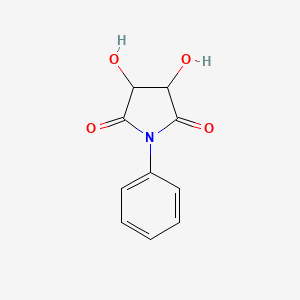
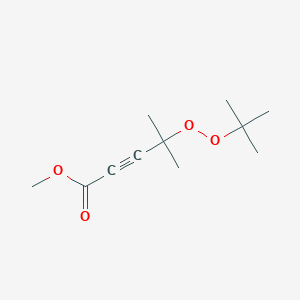
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
